molecular formula C7H5BClFO3 B2859952 (4-Chloro-2-fluoro-5-formylphenyl)boronic acid CAS No. 325786-27-4

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid

Cat. No. B2859952
CAS RN: 325786-27-4
M. Wt: 202.37
InChI Key: OOTMYKBNPFCNBY-UHFFFAOYSA-N
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Description

“(4-Chloro-2-fluoro-5-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H5BClFO3 . It is typically available in solid form . It has a molecular weight of 202.38 and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “(4-Chloro-2-fluoro-5-formylphenyl)boronic acid” consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, a fluorine atom, and a formyl group . The InChI code for this compound is 1S/C7H5BClFO3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Chloro-2-fluoro-5-formylphenyl)boronic acid” are not available, boronic acids are known to participate in various types of chemical reactions. They are commonly used in Suzuki coupling reactions, which are palladium-catalyzed cross-coupling reactions between organic boronic acids and organic halides .


Physical And Chemical Properties Analysis

“(4-Chloro-2-fluoro-5-formylphenyl)boronic acid” is a solid substance . It has a molecular weight of 202.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Sensing Applications

Boronic acids, including (4-Chloro-2-fluoro-5-formylphenyl)boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used for marking specific cells or proteins for further study.

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This can be used to alter protein structures or functions, which can be useful in biological research and drug development.

Separation Technologies

Boronic acids have been used in separation technologies . They can be used to separate specific molecules from a mixture, which can be particularly useful in chemical synthesis and purification processes.

Development of Therapeutics

Boronic acids are used in the development of therapeutics . Their ability to interact with various biological molecules makes them a valuable tool in the creation of new drugs.

Cross-Coupling Reactions and Catalysis

Borinic acids, a subclass of organoborane compounds including (4-Chloro-2-fluoro-5-formylphenyl)boronic acid, are used in cross-coupling reactions and catalysis . They play a crucial role in the construction of carbon–carbon or carbon–heteroatom bonds .

Safety and Hazards

This compound is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

(4-chloro-2-fluoro-5-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTMYKBNPFCNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid

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